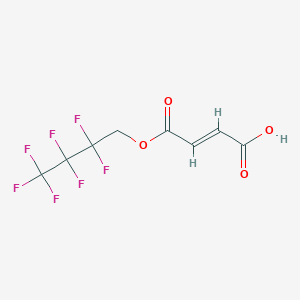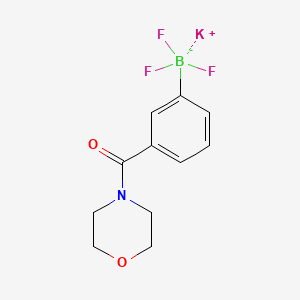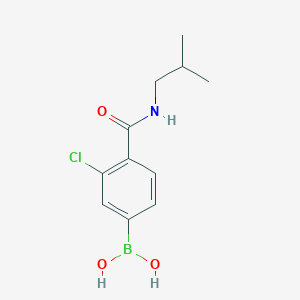
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular structure of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% is represented by the formula C11H15BF3KN2. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% are not available in the search results.Applications De Recherche Scientifique
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been used in a variety of scientific research applications, including drug discovery and development, cell biology, and biochemistry. It has been used to study the effects of various drugs on cells, as well as to study the biochemical and physiological effects of various compounds. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been used in research on membrane receptors, ion channels, and other cellular processes.
Mécanisme D'action
The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% is not fully understood, but it is believed to act as an agonist at certain G-protein coupled receptors. It has also been found to have an effect on the activity of certain enzymes, such as catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, such as catechol-O-methyltransferase (COMT), and to have an effect on the activity of G-protein coupled receptors. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been found to have an effect on the expression of certain genes, and to have anti-inflammatory and anti-oxidative properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% in laboratory experiments has a number of advantages, including its low cost, its availability, and its ability to modulate the activity of enzymes and G-protein coupled receptors. However, there are also some limitations, such as its low solubility in aqueous solutions and its instability in the presence of certain metal ions.
Orientations Futures
Potential future directions for the use of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% include its use in drug discovery and development, as well as in studies of cellular processes, such as membrane receptors and ion channels. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% could be used to study the effects of various compounds on gene expression, and to study the biochemical and physiological effects of various compounds. Furthermore, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% could be used to study the anti-inflammatory and anti-oxidative properties of various compounds.
Méthodes De Synthèse
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% can be synthesized using a variety of methods, including a condensation reaction between 1-methy-4-piperazinylphenol and trifluoroboric acid. The reaction is carried out in an aqueous solution at a temperature of 0-5°C, and the product is isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVCQMVGOAZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3KN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)
![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)











